molecular formula C17H25N3O2 B564976 Vildagliptin-d3 CAS No. 1217546-82-1

Vildagliptin-d3

Cat. No.: B564976
CAS No.: 1217546-82-1
M. Wt: 306.42 g/mol
InChI Key: SYOKIDBDQMKNDQ-COZVPQRFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin-d3 involves the incorporation of deuterium atoms into the Vildagliptin molecule. One common method is the deuteration of the starting material, L-proline, followed by a series of chemical reactions to form the final product. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Mechanism of Action

Vildagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, which are responsible for promoting insulin secretion and regulating blood glucose levels. By increasing the levels of these hormones, this compound helps improve glycemic control in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vildagliptin-d3 include other dipeptidyl peptidase-4 inhibitors such as:

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This can lead to improved efficacy and reduced side effects compared to non-deuterated forms .

Properties

IUPAC Name

(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKIDBDQMKNDQ-COZVPQRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858562
Record name (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217546-82-1
Record name (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

A: The development of a method for the simultaneous identification and quantification of 11 oral hypoglycemic drugs in plasma using electrospray ionization liquid chromatography–mass spectrometry is significant because it allows researchers to study the pharmacokinetic profiles of these drugs in patients with diabetes []. This information is essential for optimizing dosing regimens and improving patient outcomes, particularly in cases where multiple medications are prescribed.

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